Cas no 1179728-11-0 (2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide)

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide is a specialized organic compound featuring a chloro-substituted propanamide backbone with a pyrrolidinyl ketone moiety. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmacologically active molecules. The presence of both chloro and pyrrolidinyl groups enhances its reactivity, enabling selective modifications in multi-step synthesis. This compound is often utilized in the preparation of analogs with potential biological activity, owing to its ability to act as a versatile building block. Its stability under controlled conditions ensures reliable performance in laboratory-scale and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide structure
1179728-11-0 structure
商品名:2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide
CAS番号:1179728-11-0
MF:C10H17ClN2O2
メガワット:232.707181692123
CID:5457515
PubChem ID:60948169

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
    • 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide
    • EN300-5529184
    • 1179728-11-0
    • Z608675214
    • 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide
    • インチ: 1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3
    • InChIKey: IBLXMQARWZQJOV-UHFFFAOYSA-N
    • ほほえんだ: C(N(C)CC(=O)N1CCCC1)(=O)C(Cl)C

計算された属性

  • せいみつぶんしりょう: 232.0978555g/mol
  • どういたいしつりょう: 232.0978555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

  • 密度みつど: 1.204±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 383.5±27.0 °C(Predicted)
  • 酸性度係数(pKa): -0.79±0.20(Predicted)

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5529184-0.25g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
0.25g
$513.0 2025-03-15
Enamine
EN300-5529184-10.0g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
10.0g
$2393.0 2025-03-15
Enamine
EN300-5529184-0.05g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
0.05g
$468.0 2025-03-15
Enamine
EN300-5529184-5.0g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
5.0g
$1614.0 2025-03-15
Enamine
EN300-5529184-0.1g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
0.1g
$490.0 2025-03-15
Enamine
EN300-5529184-2.5g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
2.5g
$1089.0 2025-03-15
Enamine
EN300-5529184-0.5g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
0.5g
$535.0 2025-03-15
Enamine
EN300-5529184-1.0g
2-chloro-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]propanamide
1179728-11-0 95.0%
1.0g
$557.0 2025-03-15

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide 関連文献

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamideに関する追加情報

Professional Introduction to 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide (CAS No. 1179728-11-0)

2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide, identified by its CAS number 1179728-11-0, is a compound of significant interest in the field of pharmaceutical chemistry. This amide derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development. The compound's molecular structure, featuring a chlorinated aromatic ring and an N-methylated pyrrolidine moiety, suggests versatile reactivity and binding properties that make it a valuable candidate for further exploration.

The synthesis and characterization of 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide involve meticulous attention to detail to ensure high purity and yield. The presence of the chloro substituent enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This characteristic is particularly advantageous in the design of novel heterocyclic compounds, which are widely used in the development of bioactive molecules.

In recent years, there has been growing interest in the exploration of amide-based compounds for their therapeutic potential. Amides are known for their stability and ability to interact with biological targets, making them suitable for drug development. The specific arrangement of atoms in 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide positions it as a promising candidate for further investigation into its pharmacological properties.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The N-methylated pyrrolidine ring is a common motif in many bioactive molecules, including antiviral and anticancer agents. By leveraging this structural feature, researchers can design derivatives with enhanced binding affinity and selectivity towards specific biological targets. The chloro group also provides a handle for further chemical modifications, enabling the creation of libraries of compounds for high-throughput screening.

The latest advancements in computational chemistry have further enhanced the study of such compounds. Molecular modeling techniques allow researchers to predict the binding modes of 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide with various biological targets, providing insights into its potential therapeutic effects. These simulations have been instrumental in guiding experimental efforts and optimizing lead structures for clinical development.

In addition to its structural advantages, 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide has shown promise in preliminary pharmacological studies. Research indicates that it may exhibit inhibitory activity against certain enzymes and receptors involved in disease pathways. While more extensive studies are needed to fully elucidate its mechanism of action, these initial findings highlight its potential as a therapeutic agent.

The synthesis of this compound also involves considerations of environmental and safety protocols. Modern synthetic methodologies emphasize green chemistry principles, aiming to minimize waste and hazardous byproducts. The use of efficient catalytic systems and solvent-free reactions has been explored to enhance sustainability while maintaining high yields and purity.

The role of CAS No. 1179728-11-0 in academic research cannot be overstated. It serves as a reference point for scientists investigating novel amide derivatives and their applications in drug discovery. The compound's unique structural features make it a valuable tool for understanding the relationship between molecular structure and biological activity.

Future directions in the study of 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide include exploring its interactions with complex biological systems and evaluating its potential as an intermediate in multi-step syntheses. Advances in biocatalysis and flow chemistry may also open new avenues for its production and modification.

In conclusion, 2-Chloro-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]propanamide (CAS No. 1179728-11-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure, reactivity, and potential therapeutic applications make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in the development of novel treatments for various diseases.

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